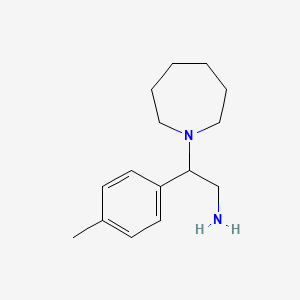

2-Azepan-1-yl-2-p-tolyl-ethylamine

描述

Overview of Nitrogen-Containing Heterocycles and Aryl-Alkyl Amines in Contemporary Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in modern organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse electronic properties and three-dimensional structures enable them to interact with biological targets with high specificity. Saturated heterocycles, in particular, have gained considerable attention for their role in creating complex molecular scaffolds.

Aryl-alkyl amines represent another critical class of compounds, characterized by an aromatic ring linked to an amino group via an alkyl chain. This structural motif is a key pharmacophore in many centrally acting drugs due to its ability to interact with various receptors and transporters in the central nervous system (CNS). The synthesis of these amines, often involving techniques like reductive amination or metal-catalyzed cross-coupling reactions, is a cornerstone of medicinal chemistry.

Structural Significance of the Azepane and p-Tolyl-Ethylamine Moiety

The structure of 2-Azepan-1-yl-2-p-tolyl-ethylamine incorporates two key moieties: a saturated seven-membered azepane ring and a p-tolyl-ethylamine backbone.

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. Its presence in a molecule can significantly influence lipophilicity, conformational flexibility, and metabolic stability. The azepane scaffold is found in a number of approved drugs and is a subject of ongoing research in drug discovery. However, studies on structure-activity relationships in some classes of compounds have indicated that the larger azepane ring can sometimes lead to a decrease in biological activity compared to smaller five- or six-membered heterocyclic rings. For instance, in a study of phenethylamine (B48288) derivatives as dopamine (B1211576) reuptake inhibitors, the compound with an azepane ring showed significantly weaker inhibitory activity (IC50 = 4,594.0 nM) compared to its analogue with a five-membered pyrrolidine (B122466) ring (IC50 = 398.6 nM). biomolther.orgnih.govresearchgate.net

The p-tolyl-ethylamine moiety consists of a phenethylamine core with a methyl group at the para position of the phenyl ring. Phenethylamines are well-known for their psychoactive properties and their ability to modulate neurotransmitter systems. wikipedia.org The p-tolyl group can influence the electronic properties and steric bulk of the molecule, potentially affecting its binding affinity and selectivity for biological targets. The ethylamine (B1201723) side chain is a common feature in many CNS-active compounds.

The combination of these two structural features in this compound results in a chiral molecule with a unique three-dimensional shape and physicochemical properties that warrant further investigation.

Rationale for Dedicated Academic Research on this compound

The primary rationale for the academic investigation of this compound stems from its classification as a research chemical and its potential application as a pharmaceutical intermediate. The presence of both the azepane and p-tolyl-ethylamine motifs suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Research into compounds of this nature is often driven by the following objectives:

Exploration of Novel Chemical Space: The synthesis and characterization of new molecular structures contribute to the expansion of chemical libraries and provide new scaffolds for drug discovery.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain insights into the structural requirements for a desired pharmacological effect. As an example from a related class of compounds, the substitution on the phenyl ring of phenethylamines has been shown to significantly impact their activity.

Development of Synthetic Methodologies: The synthesis of this compound itself may present synthetic challenges, leading to the development of new and improved synthetic methods for the construction of substituted aryl-alkyl amines and the introduction of the azepane ring.

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components are of significant interest in medicinal chemistry, justifying its role as a compound for further academic and industrial research.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of this compound based on currently available scientific information. The primary objectives are to:

Situate the compound within the broader context of nitrogen-containing heterocycles and aryl-alkyl amines.

Analyze the structural significance of its constituent azepane and p-tolyl-ethylamine moieties.

Present a clear rationale for its investigation in academic and industrial research settings.

Provide a compilation of its known chemical properties in a clear and accessible format.

This research outline is strictly focused on the chemical nature and research potential of the title compound and does not include any information on dosage, administration, or safety profiles.

Chemical and Physical Properties

The following table summarizes the computed chemical and physical properties of this compound and its dihydrochloride (B599025) salt.

| Property | Value (this compound) | Value (this compound Dihydrochloride) | Data Source |

| Molecular Formula | C₁₅H₂₄N₂ | C₁₅H₂₆Cl₂N₂ | PubChem nih.gov |

| Molecular Weight | 232.37 g/mol | 305.3 g/mol | PubChem nih.gov |

| IUPAC Name | 2-(azepan-1-yl)-2-(4-methylphenyl)ethan-1-amine | 2-(azepan-1-yl)-2-(4-methylphenyl)ethan-1-amine;dihydrochloride | PubChem nih.gov |

| CAS Number | 889939-39-3 | Not explicitly stated for dihydrochloride | LookChem, Sigma-Aldrich |

| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | 4 | PubChem nih.gov |

Structure-Activity Relationship Data from Related Phenethylamine Derivatives

The table below presents data from a study on phenethylamine derivatives, illustrating the impact of the heterocyclic amine substituent on dopamine reuptake inhibition. This provides context for the potential activity of the azepane moiety in this compound.

| Compound Structure | Heterocyclic Ring | IC₅₀ (nM) for Dopamine Reuptake Inhibition | Reference |

| 2-(pyrrolidin-1-yl)-1-phenylethan-1-one derivative | Pyrrolidine (5-membered) | 398.6 | biomolther.orgnih.govresearchgate.net |

| 2-(azepan-1-yl)-1-phenylethan-1-one derivative | Azepane (7-membered) | 4,594.0 | biomolther.orgnih.govresearchgate.net |

| 2-(piperazin-1-yl)-1-phenylethan-1-one derivative | Piperazine (6-membered) | 6,011.0 | biomolther.orgnih.govresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(azepan-1-yl)-2-(4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBRLUMEMZKHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Azepan 1 Yl 2 P Tolyl Ethylamine

Retrosynthetic Strategies and Key Bond Formations

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-Azepan-1-yl-2-p-tolyl-ethylamine, several logical disconnections can be proposed.

The most apparent retrosynthetic disconnections involve the carbon-nitrogen bonds of the ethylamine (B1201723) backbone. Two primary strategies emerge from this analysis:

Disconnection of the Azepane-Ethylamine C-N Bond: This pathway disconnects the azepane ring from the chiral carbon. This strategy suggests a nucleophilic substitution or reductive amination reaction between azepane and a suitable electrophilic precursor, such as 2-bromo-2-p-tolyl-ethylamine or p-tolyl-glyoxal. In a reductive amination approach, the ketone (p-tolyl-glyoxal) would react with azepane to form an enamine or iminium ion intermediate, which is then reduced to furnish the target tertiary amine.

Disconnection of the Primary Amine C-N Bond: An alternative strategy involves disconnecting the primary amino group (-NH2). This leads back to a precursor like 1-(azepan-1-yl)-2-p-tolylethanone, which could be converted to the target primary amine via methods such as the Leuckart reaction or by forming an oxime followed by reduction.

These approaches highlight the importance of strategically forming C-N bonds, a cornerstone of amine synthesis. youtube.com

The seven-membered azepane ring is a key structural feature. Its construction is a significant topic in heterocyclic chemistry, driven by the presence of the azepine core in many pharmacologically active compounds. scispace.comuniprojects.netresearchgate.net Several methods can be envisioned for its synthesis:

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts to form cyclic alkenes from acyclic dienes. A suitable N-protected diene precursor could be cyclized and subsequently reduced to yield the saturated azepane ring. RCM has become a dominant strategy for constructing medium-sized rings like azepanes. uniprojects.netresearchgate.net

Intramolecular Cyclization: Methods such as intramolecular nucleophilic substitution or reductive amination on a linear precursor containing terminal functional groups (e.g., an amine and an alkyl halide) can be employed. Palladium-catalyzed intramolecular C-N bond formation is also a viable and modern approach. acs.org

Ring Expansion: Azepanes can be synthesized through the expansion of smaller, more readily available rings. For instance, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a classic industrial method for producing caprolactam, a direct precursor to azepane. researchgate.net More modern methods include the iodine-mediated expansion of pyridine (B92270) rings. acs.org

Cyclodehydration: The cyclodehydration of amino aldehydes can also lead to the formation of the azepine ring structure, which can then be reduced. acs.org

Table 1: Selected Methodologies for Azepane Ring Construction

| Synthesis Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Ring-Closing Metathesis | Cyclization of an acyclic diene to form a cyclic alkene, followed by hydrogenation. | Grubbs' or Hoveyda-Grubbs' catalysts (Ru-based). | uniprojects.net, researchgate.net |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of cyclohexanone oxime to form caprolactam. | Strong acids (e.g., sulfuric acid). | researchgate.net |

| Intramolecular C-N Coupling | Palladium-catalyzed cyclization of a linear amino-halide precursor. | Pd catalysts, phosphine (B1218219) ligands. | acs.org |

| Pyridine Ring Expansion | Iodine-promoted reaction to expand a pyridine ring into an azepine structure. | Iodine, in air. | acs.org |

Starting from a p-Tolyl Precursor: The most straightforward approach is to begin with a commercially available starting material that already contains the p-tolyl group, such as p-tolualdehyde or 4'-methylacetophenone. These can then be elaborated into the ethylamine backbone. For instance, p-tolualdehyde could undergo a Strecker synthesis or a related cyanation/reduction sequence.

Aromatic Substitution/Cross-Coupling: If the synthesis starts with an unfunctionalized aromatic ring on the ethylamine core, the p-tolyl group can be installed using classic electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation with a methylating agent). However, controlling regioselectivity (ortho vs. para) can be a challenge. A more modern and controlled approach involves a transition metal-catalyzed cross-coupling reaction, such as a Suzuki coupling of an aryl halide precursor with p-tolylboronic acid or a Negishi coupling with a p-tolylzinc reagent.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N bonds, offering mild and efficient alternatives to classical methods. acs.org These reactions are highly relevant to the synthesis of this compound, especially for connecting the azepane ring to the ethylamine fragment.

The Buchwald-Hartwig amination is a premier method for forming aryl and heteroaryl C-N bonds. researchgate.net A plausible synthetic step for the target molecule would involve the coupling of azepane with a precursor like 2-bromo-2-p-tolyl-ethylamine or a related tosylate.

The general catalytic cycle for this reaction involves:

Oxidative addition of the Pd(0) catalyst to the aryl/alkyl halide (R-X).

Coordination of the amine (azepane) to the palladium center.

Deprotonation by a base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool in modern synthesis. acs.org

For challenging couplings, such as those involving secondary cyclic amines like azepane, specialized ligands are often required.

Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and biaryl phosphines (e.g., XPhos, SPhos) are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

Chelating Diphosphine Ligands: Bidentate ligands like Xantphos and dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used. nih.govnih.gov Their defined bite angle can stabilize catalytic intermediates and prevent catalyst decomposition, often leading to higher yields and cleaner reactions.

The choice of base (e.g., NaOtBu, K3PO4) and solvent (e.g., toluene (B28343), dioxane) must also be optimized to achieve high yields.

Table 2: Effect of Ligand on a Representative Pd-Catalyzed C-N Coupling Reaction

| Ligand | Catalyst System | Yield (%) | Observations | Reference |

|---|---|---|---|---|

| Xantphos | Pd₂(dba)₃ / NaOtBu | 59 | Effective for the formation of a five-membered cyclic urea (B33335) via carboamination. | nih.gov |

| dppe | Pd₂(dba)₃ / NaOtBu | Lower Yield | Side product formation observed due to cyclization without aryl group incorporation. | nih.gov |

| dppf | Pd₂(dba)₃ / NaOtBu | Lower Yield | Similar side product formation as with dppe. | nih.gov |

| P(o-tolyl)₃ | Pd₂(dba)₃ / NaOtBu | Lower Yield | Inefficient coupling with significant side product formation. | nih.gov |

This data, from a related carboamination reaction, illustrates that ligand selection is not trivial. While Xantphos provided a moderate yield of the desired product, other common diphosphine ligands were less effective, highlighting the need for careful screening and optimization for any specific C-N bond formation. nih.gov

Exploration of Other Transition Metals in Related C-N Couplings

While palladium has been a dominant force in C-N cross-coupling reactions, research has expanded to include other transition metals to achieve unique reactivity and selectivity. mdpi.com Copper, for instance, has been utilized in the synthesis of chiral arylethylamines. In 2011, Hajra and colleagues developed a copper-catalyzed method to produce chiral arylchroman-based arylethylamines. researchgate.net Michael and coworkers, in 2013, demonstrated a palladium-catalyzed cross-coupling of aziridines with arylboronic acids to yield chiral phenethylamines with good yields and retention of stereochemistry. mdpi.com

More recently, photoredox catalysis has emerged as a powerful tool for C-N bond formation under mild conditions. rsc.org This approach allows for the generation of nitrogen-centered radicals that can participate in intramolecular cyclizations, leading to densely substituted arylethylamines. rsc.org

A variety of transition metals have been employed in the asymmetric synthesis of 2-arylethylamines, each offering distinct advantages in catalytic activity and selectivity. mdpi.comresearchgate.net

| Transition Metal | Catalytic Method | Application | Reference |

| Palladium | Cross-coupling | Synthesis of chiral phenethylamines from aziridines | mdpi.com |

| Copper | Asymmetric synthesis | Production of chiral arylchroman-based arylethylamines | researchgate.net |

| Rhodium | Annulation | Regioselective synthesis of substituted tryptophans | researchgate.net |

| Iridium | Hydrogenation | Diastereo- and enantioselective hydrogenation of 1,2-azaborines | researchgate.net |

Stereoselective Synthesis of this compound

The development of stereoselective methods to control the chirality of 2-arylethylamines is crucial, as the biological activity of such compounds is often confined to a single enantiomer. mdpi.com

Asymmetric organocatalysis has become a powerful strategy for the enantioselective synthesis of chiral amines without the need for metal catalysts. mdpi.comnih.gov Chiral Brønsted acids, such as phosphoric acids, have been instrumental in this field. mdpi.comnih.gov For example, a binaphthyl phosphoric acid catalyst was used to promote a dearomatizing aza-Michael addition to generate chiral azaheteroaryl ethylamines with high enantiomeric excess. mdpi.com

Organocatalytic approaches often rely on the formation of chiral enamines or the use of bifunctional catalysts that activate both the nucleophile and the electrophile. rsc.orgyoutube.com Chiral squaramide-based organocatalysts, for instance, have been used in the conjugate addition of cyanomethylpyridine N-oxides to acrylate (B77674) equivalents to produce 2-tert-alkyl aza-aryl adducts that can be converted to the corresponding arylethylamines. mdpi.com

Chiral auxiliaries provide a reliable method for introducing stereochemistry. A common approach involves the use of a chiral auxiliary that directs the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary. d-nb.info

The enantioselective reduction of prochiral enamines or imines is a highly effective and atom-economical method for preparing chiral amines. rsc.orgnih.govacs.org Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated nitrogen-containing compounds. rsc.orgnih.govacs.org

For instance, iridium complexes with chiral phosphine-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of N-alkyl imines, yielding a range of chiral amines with high enantiomeric excess. nih.gov Similarly, rhodium catalysts are effective for the hydrogenation of enamides. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. researchgate.net Enzymes such as lipases, transaminases, and imine reductases (IREDs) are capable of operating under mild conditions with excellent chemo-, regio-, and enantioselectivity. researchgate.netdntb.gov.ua

Lipases, for example, have been used for the kinetic resolution of racemic amines through enantioselective acylation. globalauthorid.comresearchgate.net Transaminases can be employed in the reductive amination of ketones to produce chiral amines with high enantiomeric purity. mdpi.com More recently, IREDs have shown great potential for the asymmetric synthesis of chiral amines through the dynamic kinetic resolution of α-branched aldehydes. dntb.gov.ua

| Enzymatic Method | Enzyme Class | Application | Key Feature | Reference |

| Kinetic Resolution | Lipase | Resolution of racemic 2,2,2-trifluoro-1-arylethylamine derivatives | Enantioselective alcoholysis of a chloroacetamide derivative | researchgate.net |

| Asymmetric Synthesis | Transaminase | Reductive amination of a substituted tetralone | Generation of two chiral centers with near-perfect stereoselectivity | mdpi.com |

| Dynamic Kinetic Resolution | Imine Reductase (IRED) | Synthesis of N-methylated β-chiral amines from 2-phenylpropanal | One-step synthesis with high conversion and good to excellent enantiomeric excess | dntb.gov.ua |

Conventional Organic Synthesis Approaches

Traditional methods for the synthesis of arylethylamines often involve multi-step sequences. rsc.org A common strategy is the Curtius rearrangement, which can be used to convert carboxylic acids into the corresponding amines. researchgate.net Another approach involves the reduction of nitriles or amides. The reductive cross-coupling of nitroarenes with various partners has also emerged as an efficient way to construct N-substituted arylamines. rsc.org

The synthesis of the azepane ring can be achieved through various methods, including the cyclization of appropriate amino alcohols or the reductive amination of dicarbonyl compounds. The final coupling of the azepane moiety to the 2-p-tolyl-ethylamine backbone can be accomplished through nucleophilic substitution or reductive amination.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction is favored in green chemistry due to its catalytic nature and mild reaction conditions. wikipedia.org

The synthesis of this compound via reductive amination would theoretically involve the reaction of p-tolylacetaldehyde with azepane. The initial reaction between the aldehyde and the secondary amine, azepane, would form an enamine intermediate. Subsequent reduction of this enamine yields the target tertiary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comscispace.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable method, valued for its efficiency and compatibility with a wide range of functional groups. wikipedia.org

Key Reaction Steps:

Enamine Formation: p-Tolylacetaldehyde reacts with azepane under weakly acidic conditions to form an enamine intermediate.

Reduction: The enamine is then reduced in situ to the final product, this compound.

The versatility of reductive amination allows for the installation of various alkyl groups onto an amine with high selectivity, avoiding the common issue of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com

Nucleophilic Substitution Reactions

Nucleophilic substitution offers an alternative route to synthesize this compound. This method typically involves the reaction of an alkyl halide with a nucleophile. In this context, azepane would act as the nucleophile, displacing a leaving group on a suitable 2-p-tolyl-ethyl precursor.

A plausible synthetic route would start from 2-p-tolylethylamine. This primary amine could be converted to a derivative with a good leaving group, such as a tosylate or a halide, at the 2-position. Subsequent reaction with azepane would proceed via an S_N2 mechanism to form the desired product.

For instance, 2-(p-Tolyl)ethylamine can be synthesized and then modified. sigmaaldrich.com The synthesis of related benzothiazol-2(3H)-one derivatives has been achieved through nucleophilic substitution of bromoethyl intermediates with amines like 1-adamantanamine. nih.gov This highlights the feasibility of using halo-ethyl precursors in reactions with cyclic amines like azepane.

Protecting Group Chemistry in the Synthesis of this compound

In the synthesis of complex molecules like this compound, protecting groups are often essential to prevent unwanted side reactions. organic-chemistry.orgfiveable.me A protecting group temporarily masks a reactive functional group, allowing other parts of the molecule to be modified selectively. organic-chemistry.org

For the synthesis of this compound, the primary amino group of a precursor like 2-p-tolylethylamine might need to be protected. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). organic-chemistry.orgrsc.org

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of conditions but can be readily removed with acid. organic-chemistry.org

Fmoc Protection: The Fmoc group is base-labile, often removed with piperidine, providing an orthogonal protection strategy when both acid- and base-sensitive groups are present in the molecule. organic-chemistry.orgrsc.org

Purification and Isolation Techniques in the Context of Complex Amine Synthesis

The final stage of any chemical synthesis is the purification and isolation of the target compound. For complex amines like this compound, a combination of techniques is often necessary to achieve high purity.

Common Purification Techniques:

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different solvents.

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. The formation of a salt, such as a hydrochloride or hydrobromide salt, can facilitate crystallization and improve handling of the amine. nih.govgoogle.com For instance, the dihydrochloride (B599025) salt of this compound is a known form. nih.gov

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of organic compounds. nih.gov High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve very high purity.

The choice of purification method depends on the physical properties of the compound (solid, liquid, stability), the nature of the impurities, and the desired level of purity.

Reactivity and Reaction Mechanisms of 2 Azepan 1 Yl 2 P Tolyl Ethylamine

Reactivity of the Secondary Amine Functionality

The nitrogen atom of the secondary amine in 2-Azepan-1-yl-2-p-tolyl-ethylamine possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org This inherent nucleophilicity is central to a variety of organic transformations.

Amine as a Nucleophile in Organic Transformations

As a nucleophile, the secondary amine can react with a range of electrophilic species. libretexts.org The rate and success of these reactions are influenced by factors such as the steric hindrance around the nitrogen atom and the electronic properties of the reacting partners. researchgate.netmasterorganicchemistry.com Generally, secondary amines are considered strong nucleophiles, often more so than primary amines. masterorganicchemistry.com

In reactions with aldehydes and ketones, secondary amines like the one in this compound can form enamines. fiveable.meucalgary.ca This transformation involves the initial formation of a carbinolamine intermediate, which then undergoes dehydration. ucalgary.ca

Formation of Amides, Ureas, and Sulfonamides

The nucleophilic character of the secondary amine allows for the straightforward synthesis of amides, ureas, and sulfonamides, which are important classes of compounds in medicinal chemistry and materials science.

Amide Formation: Amides can be readily prepared by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. nih.govfishersci.co.ukcommonorganicchemistry.com These reactions are typically fast and can be carried out under mild conditions, often in the presence of a base to neutralize the acidic byproduct. fishersci.co.ukcommonorganicchemistry.com The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can facilitate amide bond formation, even with less reactive starting materials. nih.gov Another approach involves the oxidation of trifluoroborate iminiums, formed from the condensation of potassium acyltrifluoroborates and amines. rsc.org

| Reagent | Conditions | Product |

| Acyl Chloride | Aprotic solvent, base (e.g., TEA, DIEA) | Amide |

| Carboxylic Acid + Coupling Agent (e.g., EDC/HOBt) | Aprotic solvent, base | Amide |

| Potassium Acyltrifluoroborate (KAT) | Acid-promoted condensation, then oxidation (e.g., H₂O₂) | Amide |

Urea (B33335) Synthesis: The synthesis of ureas from secondary amines can be achieved through several methods. A common approach involves the reaction with an isocyanate. nih.govresearchgate.net Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used. nih.gov More environmentally friendly methods utilize carbon dioxide as a C1 source, often under atmospheric pressure and at room temperature, to produce ureas. bohrium.comacs.org Catalyst-free methods for producing unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS) have also been developed. rsc.org

| Reagent | Conditions | Product |

| Isocyanate | - | Urea |

| Phosgene or equivalent (e.g., CDI) | Base | Urea |

| Carbon Dioxide (CO₂) | DBU catalyst, Mitsunobu reagents | Urea |

| Carbonyl Sulfide (COS) | Two-stage temperature regulation | Unsymmetrical Urea |

Sulfonamide Formation: Sulfonamides are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. thieme-connect.comcbijournal.comresearchgate.net This is a widely used and effective method. cbijournal.com Alternative methods include the use of amine-derived sulfonate salts with cyanuric chloride, which proceeds under mild, one-pot conditions. thieme-connect.comorganic-chemistry.org Metal-free oxidative coupling of thiols with amines also provides a route to sulfonamides. cbijournal.com Furthermore, a one-pot synthesis from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation has been reported. nih.gov

| Reagent | Conditions | Product |

| Sulfonyl Chloride | Base (e.g., pyridine) | Sulfonamide |

| Amine-derived Sulfonate Salt + Cyanuric Chloride | Triethylamine, acetonitrile | Sulfonamide |

| Thiol + Oxidant | Metal-free conditions | Sulfonamide |

| Carboxylic Acid + SO₂ + Halogen Source | Copper catalyst, then amine | Sulfonamide |

Further Alkylation and Arylation Reactions

The secondary amine of this compound can undergo further substitution to form tertiary amines and quaternary ammonium (B1175870) salts.

Alkylation: Direct alkylation with alkyl halides is a common method for N-alkylation. wikipedia.org However, this reaction can be complicated by overalkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine. ucalgary.camasterorganicchemistry.com To achieve selective monoalkylation, specific strategies such as reductive amination or the use of N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed. acs.org The use of a sterically hindered organic base can also improve yields in direct alkylation by preventing the protonation of the reactant amine. dtic.mil

Arylation: N-arylation of secondary amines can be accomplished through various methods, including copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations. acs.orgnih.gov These reactions typically involve an aryl halide and a suitable catalyst system. nih.gov A transition-metal-free approach for N-arylation utilizes an aryne generation system, offering a simple and practical alternative. rsc.orgrsc.org

Transformations of the p-Tolyl Aromatic Ring

The p-tolyl group in this compound is an aromatic ring substituted with a methyl group. This part of the molecule is susceptible to electrophilic aromatic substitution and reactions involving the benzylic methyl group.

Electrophilic Aromatic Substitution Patterns

The p-tolyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the alkyl chain (via the ethylamine (B1201723) bridge) and the methyl group. japsr.inminia.edu.eg These activating groups are ortho, para-directing. japsr.inulisboa.pt In the case of this compound, the para position is occupied by the methyl group, and the position para to the ethylamine substituent is also blocked. Therefore, incoming electrophiles are directed to the ortho positions relative to the more strongly activating group. The amino group, even when part of a larger substituent, is a powerful activating group. japsr.in Consequently, electrophilic substitution is expected to occur predominantly at the positions ortho to the ethylamine substituent. For instance, bromination of p-toluidine (B81030) under mild conditions results in disubstitution at the positions ortho to the amino group. japsr.in

| Reaction | Reagent | Expected Product Position |

| Halogenation | Br₂/FeBr₃ | Ortho to the ethylamine group |

| Nitration | HNO₃/H₂SO₄ | Ortho to the ethylamine group |

| Sulfonation | SO₃/H₂SO₄ | Ortho to the ethylamine group |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Ortho to the ethylamine group |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho to the ethylamine group |

It is important to note that under strongly acidic conditions, the amine functionality can be protonated, which would deactivate the ring towards electrophilic attack.

Functionalization of the Methyl Group (Benzylic Reactivity)

The methyl group attached to the aromatic ring is a benzylic position and can undergo a variety of functionalization reactions. sioc-journal.cn The development of methods for C(sp³)–H functionalization at the benzylic position of toluene (B28343) and its derivatives is an active area of research. sioc-journal.cnacs.orgrsc.orgnih.gov

One common transformation is oxidation. The benzylic C-H bonds of toluene derivatives can be oxidized to produce valuable compounds such as benzyl (B1604629) alcohols, benzaldehydes, and benzoic acids. mdpi.com This can be achieved using various oxidizing agents, sometimes in the presence of a catalyst. mdpi.com Radical addition reactions can also be initiated at the benzylic position under specific conditions, such as photo-excitation in the presence of a Brønsted acid catalyst. rsc.org

Chemical Behavior of the Azepane Ring

The reactivity of the seven-membered azepane ring in this compound would be influenced by its conformational flexibility and the presence of the bulky substituent at the 2-position. nih.govacs.orgrsc.org

Ring Expansion and Contraction Possibilities

In principle, azepane rings can undergo ring expansion or contraction reactions, though such transformations are often driven by specific functionalities within the ring or by the use of particular reagents. For instance, ring expansion of smaller rings is a common method for synthesizing azepanes. researchgate.net However, for an existing azepane ring, these transformations are less common without specific activating groups.

Derivatization at Various Ring Positions

Derivatization of the azepane ring is a plausible reaction pathway. The nitrogen atom of the azepane is a primary site for reactions such as N-alkylation, N-acylation, or N-arylation, which are common for secondary amines. The carbon atoms of the ring could potentially undergo functionalization, for example, through C-H activation, although this would likely require specific catalytic systems.

Stereochemical Aspects of Reactivity

The chiral center at the carbon atom bearing the p-tolyl group and the azepane ring is a key feature of this compound. Any reaction at this center or reactions influenced by its stereochemistry would be of significant interest.

Retention or Inversion of Configuration at the Chiral Center

Reactions involving the chiral center could theoretically proceed with either retention or inversion of the stereochemical configuration. The outcome would depend on the reaction mechanism. For example, an SN2 reaction at the chiral center would lead to inversion of configuration, while a reaction proceeding through a mechanism that does not directly involve the breaking of bonds at the stereocenter might result in retention. Without specific experimental data, it is impossible to predict the outcome for any given reaction.

Diastereoselective Reactions

Given the presence of a chiral center, any reaction that creates a new stereocenter in the molecule has the potential to be diastereoselective. The existing stereocenter can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. The degree of diastereoselectivity would be dependent on the nature of the reactants, the reaction conditions, and the conformational preferences of the molecule.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each proton and carbon atom.

High-Field ¹H NMR for Proton Environments

High-field ¹H NMR spectroscopy is employed to identify and distinguish the various proton environments within the 2-Azepan-1-yl-2-p-tolyl-ethylamine molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the protons of the p-tolyl group, the ethylamine (B1201723) backbone, and the azepane ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and neighboring protons for each unique hydrogen atom.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (p-tolyl) | ~7.0-7.3 | Multiplet | 4H |

| Methine (CH) | Varies | Multiplet | 1H |

| Methylene (B1212753) (CH₂) - ethylamine | Varies | Multiplet | 2H |

| Methylene (CH₂) - azepane ring | ~1.5-2.8 | Multiplet | 10H |

| Methyl (CH₃) - tolyl | ~2.3 | Singlet | 3H |

| Amine (NH₂) | Varies (broad) | Singlet | 2H |

¹³C NMR for Carbon Backbone Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its functional group and bonding environment.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~128-130 |

| Methine C | Varies |

| Methylene C - ethylamine | Varies |

| Methylene C - azepane ring | ~25-55 |

| Methyl C - tolyl | ~21 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For this compound, COSY would show correlations between the methine proton and the ethylamine methylene protons, as well as within the azepane ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings. This is crucial for connecting different fragments of the molecule, for instance, showing correlations from the tolyl protons to the benzylic carbon, and from the methine proton to the carbons of the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This can provide valuable information about the molecule's three-dimensional conformation.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₂₄N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 233.2012 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structural components. The major fragmentation pathways would likely involve cleavage of the C-C bond between the methine and ethylamine methylene groups, and fragmentation of the azepane ring.

Expected Major Fragmentation Pathways:

The fragmentation of this compound in MS/MS would likely proceed through several key pathways, including the loss of the aminoethyl group and characteristic cleavages within the azepane and tolyl moieties, providing further confirmation of the compound's structure.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral compounds is a fundamental task in many areas of chemical and pharmaceutical science. mdpi.com For this compound, which possesses a stereocenter at the carbon atom bonded to the p-tolyl group, the azepane ring, and the aminoethyl moiety, separating and quantifying the individual enantiomers is essential. Chiral chromatography is the most widely used technique for this purpose, offering high accuracy and reproducibility. yakhak.orgup.pt

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a premier method for the enantioseparation of chiral amines. nih.gov The underlying principle of separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes possess different interaction energies, leading to different retention times on the column and thus enabling their separation. mdpi.com

For primary amines like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, are particularly effective. yakhak.orgnih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol, is crucial for optimizing the separation. yakhak.org Acidic or basic additives can also be employed to improve peak shape and resolution. researchgate.net The enantioselectivity is influenced by the specific CSP, the composition of the mobile phase, and the structure of the analyte itself. nih.gov

A typical HPLC analysis would involve injecting a solution of racemic this compound onto a chiral column and monitoring the elution profile. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas of the two enantiomers.

Table 1: Illustrative HPLC Parameters for Enantioseparation of this compound

| Parameter | Value |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

| Selectivity Factor (α) | 1.22 |

| Resolution (Rs) | 2.15 |

This data is illustrative and serves as a typical example for the enantioseparation of a chiral amine.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on chiral columns is another powerful technique for enantiomeric excess determination, particularly for volatile and thermally stable compounds. chromsoc.jp For amines, derivatization is often required to increase their volatility and improve chromatographic performance by reducing peak tailing. nih.gov A common derivatization agent is trifluoroacetic anhydride, which converts the primary amine into a trifluoroacetyl derivative.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. up.ptnih.gov These macrocyclic oligosaccharides have a chiral cavity, and their derivatives can offer a wide range of selectivities for various enantiomers. The separation mechanism involves the differential inclusion of the enantiomeric derivatives into the chiral cavity of the cyclodextrin.

The influence of column temperature is significant; lower temperatures generally lead to better resolution but longer analysis times. nih.gov The choice of the specific cyclodextrin derivative as the stationary phase is critical for achieving successful separation. nih.gov

Table 2: Representative GC Parameters for Enantioseparation of Derivatized this compound

| Parameter | Value |

| Derivative | N-trifluoroacetyl |

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | 150 °C (hold 2 min), ramp to 200 °C at 2 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

| Retention Time (S)-enantiomer | 20.3 min |

| Retention Time (R)-enantiomer | 20.9 min |

This data is hypothetical and represents a typical GC separation for a derivatized chiral amine.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. These techniques are complementary and provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds. nih.gov

For this compound, FT-IR and Raman spectra would confirm the presence of its key structural components. The primary amine (N-H) stretching vibrations typically appear as one or two bands in the 3500-3300 cm⁻¹ region in the IR spectrum. orgchemboulder.comlibretexts.org The C-N stretching vibrations for aliphatic and aromatic amines are found in the 1335-1020 cm⁻¹ range. orgchemboulder.com Aromatic C-H and C=C stretching vibrations from the p-tolyl group would also be clearly visible, as would aliphatic C-H stretching from the azepane and ethyl groups. rasayanjournal.co.in

Raman spectroscopy is particularly useful for identifying the non-polar bonds and symmetric vibrations, often providing a stronger signal for the aromatic ring C=C stretching compared to FT-IR. nih.gov The combination of both techniques provides a comprehensive picture of the functional groups within the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Primary Amine | N-H stretch | 3400 - 3300 (two bands, weak) | 3400 - 3300 (weak) |

| N-H bend | 1650 - 1580 (medium) | 1650 - 1580 (weak) | |

| Aromatic Ring | C-H stretch | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| C=C stretch | 1600 - 1450 (medium-strong) | 1600 - 1450 (strong) | |

| Aliphatic Groups | C-H stretch | 2960 - 2850 (strong) | 2960 - 2850 (strong) |

| CH₂ bend | ~1465 (medium) | ~1465 (medium) | |

| C-N Bonds | Aromatic C-N stretch | 1335 - 1250 (strong) | 1335 - 1250 (medium) |

| Aliphatic C-N stretch | 1250 - 1020 (medium) | 1250 - 1020 (medium-weak) | |

| p-Methyl Group | C-H stretch | 2960 - 2870 (strong) | 2960 - 2870 (strong) |

This data is based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular conformation. Crucially for a chiral molecule, single-crystal X-ray diffraction can determine the absolute stereochemistry, unambiguously assigning the configuration at the chiral center as either (R) or (S). rsc.org

To perform this analysis, a suitable single crystal of an enantiomerically pure form of this compound (or a salt thereof) must be grown. acs.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. The analysis of chiral primary amine salts has shown that hydrogen-bonding networks are crucial in the crystal packing. acs.org The resulting structural data is the gold standard for molecular structure confirmation. nih.gov

Table 4: Hypothetical Crystallographic Data for (S)-2-Azepan-1-yl-2-p-tolyl-ethylamine

| Parameter | Value |

| Chemical Formula | C₁₅H₂₄N₂ |

| Formula Weight | 232.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.87 |

| α (°) ** | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 827.6 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) ** | 0.931 |

This data is hypothetical and illustrates plausible crystallographic parameters for a chiral amine.

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its geometry, stability, and chemical behavior. Theoretical methods allow for a detailed analysis of the electronic landscape of 2-Azepan-1-yl-2-p-tolyl-ethylamine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a typical DFT study would involve optimizing the molecular geometry to find its lowest energy structure. This is often achieved using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) to provide a good description of the electronic environment.

Such calculations yield key geometric parameters. For instance, the bond lengths and angles within the p-tolyl group and the azepane ring can be precisely determined. The calculations would likely show the electron-donating effect of the methyl group on the p-tolyl ring, influencing the aromatic system's electronic properties. The nitrogen atoms of the azepane and ethylamine (B1201723) moieties introduce localized regions of high electron density, which are critical for the molecule's chemical interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(chiral)-N(azepane) | 1.46 Å |

| Bond Length | C(chiral)-C(aromatic) | 1.52 Å |

| Bond Length | C(aromatic)-C(methyl) | 1.51 Å |

| Bond Angle | N(azepane)-C(chiral)-C(ethylamine) | 110.5° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(chiral)-N(azepane) | 75.0° |

Note: This data is hypothetical and serves to illustrate the typical output of a DFT calculation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the p-tolyl ring and the nitrogen atom of the azepane ring. The LUMO is likely to be distributed across the antibonding orbitals of the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophiles.

Table 2: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) | Likely Localization |

| HOMO | -5.8 | p-Tolyl Ring, N(azepane) |

| LUMO | -0.5 | Aromatic Ring (π*) |

| HOMO-LUMO Gap | 5.3 | - |

Note: This data is for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from rotation around several single bonds and the puckering of the seven-membered azepane ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to theoretical prediction. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding of each nucleus. researchgate.net

These theoretical shieldings are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for the various hydrogen and carbon atoms in this compound would depend heavily on their local electronic environment. For example, the aromatic protons on the p-tolyl ring would have distinct shifts depending on their position relative to the electron-donating methyl group and the bulky ethylamine substituent. chemicalbook.comchemicalbook.com

Table 3: Hypothetical vs. Typical Experimental NMR Chemical Shifts (ppm)

| Atom | Functional Group | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| ¹H | Aromatic C-H | 7.10 - 7.25 | 7.0 - 7.5 |

| ¹H | CH (chiral) | 3.85 | 3.5 - 4.5 |

| ¹H | CH₂ (azepane) | 2.50 - 2.90 | 2.3 - 3.0 |

| ¹H | CH₃ (tolyl) | 2.35 | 2.2 - 2.5 |

| ¹³C | Aromatic C | 128.0 - 138.0 | 125 - 140 |

| ¹³C | C (chiral) | 65.0 | 60 - 70 |

| ¹³C | CH₂ (azepane) | 45.0 - 55.0 | 40 - 60 |

| ¹³C | CH₃ (tolyl) | 21.0 | 20 - 22 |

Note: Predicted values are illustrative. Experimental ranges are general approximations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. By modeling a reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, which governs the reaction rate.

A plausible reaction involving this compound is the dehydrogenation of the amine. kaust.edu.sa Computational studies could model the interaction with a catalyst and trace the energy profile as hydrogen atoms are removed. kaust.edu.sa The calculations would involve optimizing the geometries of the reactant, product, and, crucially, the transition state structure. The resulting energy profile would reveal whether the reaction is energetically favorable (exothermic or endothermic) and provide the height of the energy barrier that must be overcome. Such studies are critical for understanding and optimizing reaction conditions. acs.org

In Silico Modeling of Molecular Interactions (Excluding Biological Context)

Beyond intramolecular properties, computational models can explore how a molecule interacts with its environment. These non-covalent interactions are vital in many chemical contexts, such as solvation and material science.

For this compound, one could model its interaction with solvent molecules or other organic species. The primary amine and the azepane nitrogen are capable of acting as hydrogen bond acceptors, and the N-H protons of the primary amine can act as hydrogen bond donors. Furthermore, the p-tolyl group can participate in π-π stacking or cation-π interactions.

Molecular dynamics (MD) simulations or quantum mechanical calculations can quantify the strength of these interactions. By placing the molecule in a simulation box with other molecules, one can observe the preferred interaction geometries and calculate the binding energies. This provides insight into how the molecule might behave in a condensed phase.

Applications in Synthetic and Materials Chemistry Research

2-Azepan-1-yl-2-p-tolyl-ethylamine as a Chiral Building Block in Asymmetric Synthesis

Chiral vicinal diamines are of immense interest to synthetic chemists as they are integral components of numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com The asymmetric synthesis of these diamines is a subject of considerable research interest due to their utility as building blocks for more complex chiral molecules. rsc.orgrsc.orgnih.gov The compound this compound, possessing a defined stereochemistry, serves as a valuable chiral building block for the synthesis of enantiomerically pure compounds.

The synthesis of single-enantiomer drugs is a cornerstone of the pharmaceutical industry, driven by the often differing physiological effects of enantiomers. nih.gov Chiral amines and diamines are crucial intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs). scielo.brrsc.org Structurally similar chiral ethylamines have been employed as key fragments in the synthesis of various therapeutic agents. For instance, chiral beta-haloethylamines have been synthesized to study the stereoselectivity of alpha-adrenolytic activity. nih.gov Given its structure, this compound could plausibly serve as a precursor for novel pharmaceutical candidates, where the specific stereochemistry is essential for therapeutic efficacy. The synthesis of chiral 1,2-diamines is a critical step in producing these intermediates. acs.org

Table 1: Representative Chiral Diamines in the Synthesis of Pharmaceutical Intermediates

| Chiral Diamine Derivative | Therapeutic Area of Intermediate | Reference |

|---|---|---|

| (1R,2R)-1,2-Diaminocyclohexane | Anticancer agents | ucl.ac.uk |

| (S)-1-Phenylethylamine | Herbicides | mdpi.com |

This table presents examples of how structurally related chiral diamines are used in the synthesis of pharmaceutical intermediates and is for illustrative purposes.

The demand for enantiomerically pure fine chemicals extends beyond the pharmaceutical industry into agrochemicals, flavors, and fragrances. Chiral auxiliaries and resolving agents are often employed to achieve the desired optical purity. tcichemicals.com Chiral ethylamine (B1201723) derivatives, for example, have been used as chiral auxiliaries in the asymmetric synthesis of gamma-amino acid derivatives. nih.gov The structural motifs within this compound make it a candidate for use as a chiral auxiliary or as a starting material for the synthesis of other optically active fine chemicals. The synthesis of optically active polyamines has been explored using chiral 1-cyclohexylethylamine derivatives. researchgate.net

Role in the Development of Novel Catalytic Ligands

Chiral diamines are a privileged class of ligands in asymmetric catalysis, capable of coordinating with a wide range of transition metals to create highly effective and stereoselective catalysts. sigmaaldrich.comstrem.com These catalysts are instrumental in reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. nih.govnih.gov The two nitrogen atoms of a 1,2-diamine can chelate to a metal center, creating a stable chiral environment that directs the stereochemical outcome of a reaction.

For example, iridium complexes of chiral polymeric diamine ligands have been shown to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, producing optically active secondary alcohols with excellent enantioselectivity. nih.govnih.govacs.org Given its vicinal diamine structure, this compound could be derivatized and utilized as a ligand for various metal-catalyzed asymmetric transformations.

Table 2: Applications of Chiral Diamine Ligands in Asymmetric Catalysis

| Metal | Chiral Diamine Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Iridium | Polymeric Chiral Diamines | Asymmetric Transfer Hydrogenation | nih.govnih.gov |

| Rhodium | C2-symmetric Diamines | Asymmetric Hydrogenation | nih.gov |

This table provides examples of the application of chiral diamine ligands in catalysis to illustrate the potential roles of this compound.

Integration into Complex Molecular Architectures and Natural Product Analogues

The construction of complex molecular architectures with precise three-dimensional arrangements is a central goal of modern organic synthesis. acs.orgrsc.org Chiral building blocks are essential for introducing stereochemical complexity in a controlled manner. chemeurope.com Natural products and their analogues are important targets in drug discovery, and their synthesis often relies on the use of chiral synthons. nih.govrsc.orgmdpi.com

Chiral amines are present in a wide variety of natural products and serve as key building blocks in their synthesis. researchgate.net The structural features of this compound, including its stereocenter and multiple functional groups, make it a suitable candidate for incorporation into complex molecular frameworks and for the synthesis of analogues of natural products. Chiral secondary amine catalysis is a powerful tool for the asymmetric total synthesis of natural products. nih.gov

Potential as a Component in Advanced Materials Science (e.g., Polymer Chemistry, Fluorescent Probes)

The integration of chiral moieties into polymers and other materials can impart unique properties, such as chiroptical responses and the ability to form helical superstructures. Diamines are fundamental monomers in the synthesis of polyamides and polyimides, where their structure influences the material's mechanical, thermal, and dielectric properties. specialchem.comfiveable.memdpi.comscirp.orgmdpi.com The incorporation of a chiral diamine like this compound could lead to the development of novel chiral polymers with specialized applications.

In the realm of fluorescent probes, chiral amines are used for the enantioselective recognition of biomolecules. nih.govmdpi.com For instance, binaphthyl-amine based fluorescent probes have been developed for the chiral recognition of amino acids like lysine. nih.govmdpi.com The chiral environment provided by the amine is crucial for differentiating between enantiomers. The structure of this compound suggests its potential as a scaffold for the design of new chiral fluorescent probes. researchgate.net

Development of Novel Chemical Probes for Research Purposes

Chemical probes are essential tools for interrogating biological systems and elucidating the function of proteins and other biomolecules. mskcc.org The development of novel probes often involves the synthesis of unique molecular architectures designed to interact with specific biological targets. mdpi.com Chiral compounds are of particular interest as probes due to the stereospecific nature of biological interactions.

The synthesis of libraries of chiral diamines is a strategy for discovering new chiral catalysts and biologically active molecules. rsc.org The unique combination of an azepane ring, a p-tolyl group, and a chiral ethylamine backbone in this compound makes it an interesting candidate for inclusion in such libraries and for the development of novel chemical probes to explore biological processes. researchgate.net

Future Research Directions and Concluding Remarks

Exploration of Green Chemistry Methodologies for Synthesis

The traditional multi-step synthesis of chiral amines often involves hazardous reagents, significant solvent waste, and high energy consumption. Future research should prioritize the development of "green" synthetic routes to 2-Azepan-1-yl-2-p-tolyl-ethylamine, aligning with the principles of sustainable chemistry. researchgate.net Key areas of exploration include biocatalysis and the use of alternative reaction media.

Biocatalytic methods, utilizing enzymes like transaminases (TAs), offer a highly stereoselective pathway to chiral amines from prochiral ketones. uniovi.es A potential green synthesis for the target compound could involve the laccase-mediated oxidation of a racemic alcohol precursor to the corresponding ketone, followed by a stereoselective amination step catalyzed by a suitable transaminase. uniovi.es This one-pot, two-step sequential approach minimizes waste and operates under mild conditions. uniovi.es

Further green methodologies that warrant investigation are summarized in the table below. The adoption of such techniques would not only reduce the environmental impact of synthesis but could also lead to improved yields and purity.

| Methodology | Principle | Potential Advantage for Synthesis |

| Biocatalysis (Transaminases) | Use of enzymes for highly selective chemical transformations. uniovi.es | High enantioselectivity in forming the chiral center, mild reaction conditions (aqueous media, near-neutral pH), reduced byproducts. uniovi.es |

| Phase Transfer Catalysis (PTC) | Facilitates the reaction between reactants in immiscible phases, often eliminating the need for expensive, aprotic solvents. researchgate.net | Can enable the use of greener solvents like water, improve reaction rates, and simplify product isolation. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. researchgate.net | Drastically reduced reaction times, potential for solvent-free conditions (solid-state reactions), and improved energy efficiency. researchgate.net |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with alternatives like water, ionic liquids, or supercritical fluids. researchgate.net | Reduced toxicity, improved safety profile, and easier solvent recycling, minimizing environmental pollution. |

Investigation of Underexplored Reactivity Pathways

The chemical structure of this compound, featuring a primary amine, a tertiary amine within a saturated heterocycle, and an aromatic ring, suggests a rich but largely unexplored reactive landscape. Future studies should move beyond simple salt formation to probe novel transformations at each of these functional sites.

The primary amine is a prime target for derivatization through acylation or sulfonylation to form amides and sulfonamides, respectively. google.com A particularly interesting and underexplored area is the use of the amine in transition metal-catalyzed reactions. For instance, it could serve as a directing group in C-H activation reactions on the p-tolyl ring or as a nucleophile in various coupling reactions.

The azepane ring, while generally stable, could be a substrate for ring-opening reactions under specific catalytic conditions or for oxidative transformations. Furthermore, the entire molecule could potentially participate in more complex reaction cascades. For example, transition metal-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, could be employed to modify the p-tolyl ring, a common strategy in pharmaceutical manufacturing. researchgate.net

| Reaction Type | Functional Group Involved | Potential Outcome |

| N-Acylation / N-Sulfonylation | Primary Amine (-NH2) | Formation of a diverse library of amide and sulfonamide derivatives for structure-reactivity studies. google.com |

| Transition Metal-Catalyzed Cross-Coupling | p-Tolyl Group | Functionalization of the aromatic ring with various substituents to modulate electronic and steric properties. researchgate.net |

| Aza-Diels-Alder Reaction | Azepane Ring (as part of an imine intermediate) | Could lead to the construction of more complex, polycyclic nitrogen-containing scaffolds. scribd.com |

| Reductive Amination | Primary Amine (-NH2) | Reaction with aldehydes or ketones to form secondary or tertiary amine derivatives, expanding structural diversity. |

Advanced Analytical Techniques for Enhanced Characterization

A comprehensive characterization of this compound and its future derivatives is critical for establishing unequivocal structure and purity. While basic techniques provide initial data, advanced analytical methods are required for a deeper understanding.

The absolute configuration of the chiral center is a crucial piece of information. While enantioselective synthesis aims to produce a single enantiomer, its success must be verified. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining enantiomeric excess (e.e.). For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the most powerful technique, provided that a suitable crystal can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also indispensable. Beyond standard 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals, which is especially useful for complex derivatives. For nitrogen-containing compounds, ¹⁵N NMR could provide valuable data on the electronic environment of the two distinct nitrogen atoms. researchgate.net

| Analytical Technique | Purpose | Information Gained |

| Chiral HPLC | Separation and quantification of enantiomers. | Determination of enantiomeric excess (e.e.) and confirmation of enantiopurity. |

| Single-Crystal X-ray Crystallography | Unambiguous determination of molecular structure. | Precise bond lengths, bond angles, and absolute stereochemistry of the chiral center. |

| 2D NMR (COSY, HSQC, HMBC) | Complete and unambiguous assignment of ¹H and ¹³C signals. | Detailed connectivity information, resolving signal overlap and confirming the chemical structure of complex derivatives. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of compounds. | Accurate mass determination for molecular formula confirmation and analysis of reaction mixtures or metabolite profiles. |

Design and Synthesis of Derivatives for Structure-Reactivity Correlation Studies

Systematic structural modification is a cornerstone of medicinal chemistry and materials science, used to establish clear structure-activity relationships (SAR) or structure-property relationships. nih.gov For this compound, a rational design and synthesis program for new derivatives would provide invaluable data. This involves methodically altering specific parts of the molecule and observing the effect on its chemical reactivity or biological activity.

Key strategies for derivatization include:

Modification of the p-Tolyl Group: The methyl group can be replaced with a range of electron-donating or electron-withdrawing substituents (e.g., -OCH₃, -Cl, -F, -CF₃). This would allow for a systematic study of how the electronic properties of the aromatic ring influence the reactivity of the rest of the molecule.

Bioisosteric Replacement: The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, can be applied. acs.org For example, the azepane ring could be replaced with a non-basic isostere to investigate the role of the tertiary amine's basicity.

These targeted modifications will allow for a detailed correlation between chemical structure and observed properties, guiding the development of compounds with optimized characteristics.

| Modification Strategy | Target Moiety | Rationale | Examples of New Groups |

| Electronic Modulation | p-Tolyl Group | To study the influence of aromatic ring electronics on reactivity and binding affinity. | -OCH₃, -Cl, -NO₂, -CN |

| Steric and Conformational Probing | Azepane Ring | To investigate the role of the size, shape, and basicity of the cyclic amine. nih.gov | Piperidine, Pyrrolidine (B122466), Adamantane nih.gov |

| Backbone Modification | Ethylamine (B1201723) Chain | To alter the distance and spatial orientation between the key functional groups. | Propylamine chain, introduction of rigidity via cyclopropanation. |

| Bioisosteric Replacement | Azepane Ring / p-Tolyl Group | To replace a functional group with another of similar properties to fine-tune activity or metabolic stability. acs.org | Replacing a C-H on the tolyl ring with F; replacing the azepane with a thiomorpholine. |

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Azepan-1-yl-2-p-tolyl-ethylamine?

- Answer : The compound contains an azepane ring (7-membered cyclic amine) and a p-tolyl group attached to an ethylamine backbone. Key characterization methods include:

- NMR Spectroscopy : Use H and C NMR to identify proton environments (e.g., aromatic protons at ~6.8–7.2 ppm, methyl groups at ~2.3 ppm) and carbon types.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHN: 232.19 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer :

- Reductive Amination : React p-tolylacetaldehyde with azepane under hydrogenation (H/Pd-C) to form the ethylamine backbone.

- Nucleophilic Substitution : Substitute a halogenated precursor (e.g., 2-chloro-2-p-tolylethylamine) with azepane in the presence of a base (e.g., KCO) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity or biological interactions?

- Answer :

- Molecular Docking : Simulate binding affinities with target proteins (e.g., neurotransmitter receptors) using software like AutoDock or Schrödinger.

- Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites to predict reaction pathways.

- Molecular Dynamics (MD) : Study conformational flexibility in aqueous or lipid environments to assess membrane permeability .

Q. What strategies resolve enantiomers of this compound?

- Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with HPLC or SFC.

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomers.